3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester
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Overview
Description
3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and two fluorine atoms attached to a propanoate backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester typically involves multiple steps. One common method includes the reaction of ethyl 3-bromo-2,2-difluoropropanoate with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or dimethylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Another compound with a dimethylamino group, used as a photoinitiator in polymer chemistry.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A carbodiimide compound used in peptide synthesis and bioconjugation.
Uniqueness
3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester is unique due to the presence of both ethoxy and difluoropropanoate groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO3/c1-5-14-7(12(3)4)9(10,11)8(13)15-6-2/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKRWROIDBGNCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)OCC)(F)F)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374356 |
Source
|
Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141546-96-5 |
Source
|
Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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